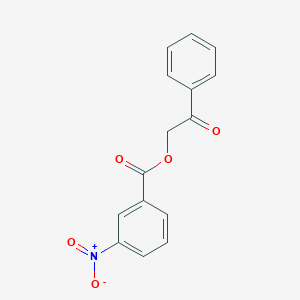![molecular formula C17H7Cl2N3O2S B349415 13-(2,5-dichlorophenyl)-10-thia-1,8,13-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8,11(15)-pentaene-12,14-dione CAS No. 403652-82-4](/img/structure/B349415.png)
13-(2,5-dichlorophenyl)-10-thia-1,8,13-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8,11(15)-pentaene-12,14-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dichlorophenyl)-1H-pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]benzimidazole-1,3(2H)-dione is a complex heterocyclic compound that features a unique fusion of pyrrole, thiazole, and benzimidazole rings
Vorbereitungsmethoden
The synthesis of 2-(2,5-dichlorophenyl)-1H-pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]benzimidazole-1,3(2H)-dione typically involves multi-step reactions. One common method includes the reaction of 2,5-dichlorobenzyl methanol with allyl alcohol, followed by bromination and nucleophilic addition to generate the target product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like sodium metabisulphite and reducing agents like hydrogen gas.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dichlorophenyl)-1H-pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]benzimidazole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antiviral properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with various biological targets and pathways.
Wirkmechanismus
The mechanism of action of 2-(2,5-dichlorophenyl)-1H-pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]benzimidazole-1,3(2H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzimidazole derivatives and thiazole-containing compounds. For example:
2-Phenylbenzimidazole: Known for its anticancer properties.
2-(2,4-dichlorophenyl)-1,3-thiazole: Studied for its antibacterial activity. The uniqueness of 2-(2,5-dichlorophenyl)-1H-pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]benzimidazole-1,3(2H)-dione lies in its fused ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
403652-82-4 |
|---|---|
Molekularformel |
C17H7Cl2N3O2S |
Molekulargewicht |
388.2g/mol |
IUPAC-Name |
13-(2,5-dichlorophenyl)-10-thia-1,8,13-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8,11(15)-pentaene-12,14-dione |
InChI |
InChI=1S/C17H7Cl2N3O2S/c18-8-5-6-9(19)12(7-8)22-15(23)13-14(16(22)24)25-17-20-10-3-1-2-4-11(10)21(13)17/h1-7H |
InChI-Schlüssel |
RKZMSVUMGLOOPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3N2C4=C(S3)C(=O)N(C4=O)C5=C(C=CC(=C5)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2C4=C(S3)C(=O)N(C4=O)C5=C(C=CC(=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclohexyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B349337.png)
![3-Cyclohexyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B349340.png)


![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B349357.png)


![9-(2,4-dimethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B349372.png)
![Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B349374.png)
![2-Ethyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B349378.png)



